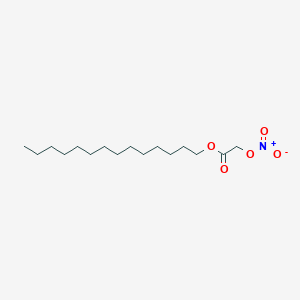

Tetradecyl (nitrooxy)acetate

説明

Tetradecyl (nitrooxy)acetate is an ester derivative combining a tetradecyl (C14) alkyl chain with a nitrooxy-acetate functional group.

特性

CAS番号 |

5426-76-6 |

|---|---|

分子式 |

C16H31NO5 |

分子量 |

317.42 g/mol |

IUPAC名 |

tetradecyl 2-nitrooxyacetate |

InChI |

InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)15-22-17(19)20/h2-15H2,1H3 |

InChIキー |

KQCHGTULTJPHBU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCOC(=O)CO[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Tetradecyl (nitrooxy)acetate can be synthesized through a variety of chemical routes. One common method involves the esterification of tetradecyl alcohol with (nitrooxy)acetic acid under acidic conditions. The reaction usually requires a catalyst such as sulfuric acid, and the reactants are typically heated to promote ester formation.

Reaction conditions:

Catalyst: Sulfuric acid

Temperature: 60-70°C

Duration: Several hours, until completion confirmed by thin-layer chromatography (TLC)

Industrial Production Methods

On an industrial scale, the production process may involve continuous esterification in large reactors, with controlled addition of reactants and continuous removal of water to drive the reaction to completion. Distillation techniques are employed to purify the product.

化学反応の分析

Types of Reactions

Oxidation: The nitrooxy group can be susceptible to oxidation, potentially forming nitrosonium ions. Reduction: Under certain conditions, the nitrooxy group can be reduced to an amine. Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, ozone Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst Nucleophiles for substitution: Alcohols, thiols, amines

Major Products

Oxidation: Formation of nitrosonium derivatives Reduction: Production of tetradecylamino compounds Substitution: Formation of tetradecyl derivatives with different substituents

科学的研究の応用

Tetradecyl (nitrooxy)acetate finds utility in multiple scientific domains:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying esterification and nitrooxy compound reactions. Biology: Investigated for its effects on biological systems, particularly in relation to its nitrooxy group which can release nitric oxide, influencing various biological pathways. Medicine: Potentially explored for its therapeutic effects, leveraging the nitric oxide releasing capacity for vasodilation and anti-inflammatory applications. Industry:

作用機序

The primary mechanism of action for tetradecyl (nitrooxy)acetate in biological systems involves the release of nitric oxide from the nitrooxy group. This nitric oxide can interact with various molecular targets, including guanylate cyclase, leading to vasodilation and modulation of inflammatory responses. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.

類似化合物との比較

Comparison with Structurally Similar Compounds

Tetradecyl Acetate (Myristyl Acetate)

- Structure : C14H29OCOCH3 (C16H32O2; MW = 256.42 g/mol) .

- Properties: Solubility: Lipophilic, used in flavorings and pheromone formulations . Applications: Insect pheromone component (Melanotus spp.) and cosmetic emollient .

- Research Findings: In Elasmopalpulus lignosellus, tetradecyl acetate constituted 3.8% of identified compounds, highlighting its ecological role .

Tetradecyl Trifluoroacetate

- Structure : C14H29OOCCF3 (C16H29F3O2; MW = 310.40 g/mol) .

- Properties: Volatility: Higher than non-fluorinated analogs due to trifluoroacetate group. Applications: Used in specialty solvents or intermediates in fluoroorganic synthesis.

Tetradecyl-Based Ionic Liquids

- Examples: MCPA (4-chloro-2-methylphenoxy)acetate paired with phenoxyethylammonium cations .

- Properties :

Comparative Data Table

Research Findings and Mechanistic Insights

- Herbicidal Ionic Liquids : Tetradecyl chain ILs (e.g., MCPA-based) exhibited superior solubility and activity compared to shorter-chain analogs, attributed to optimized lipophilicity and cation-anion interactions .

- Pheromone Specificity: Tetradecyl acetate in Melanotus communis acts as a species-specific pheromone, maintaining reproductive isolation from sympatric species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。